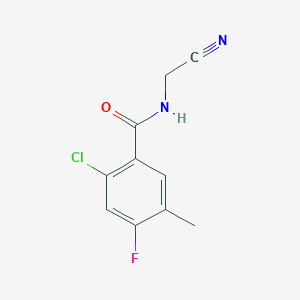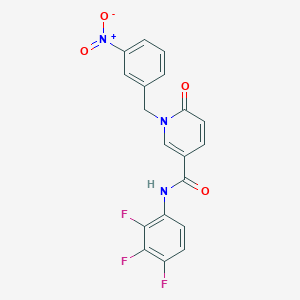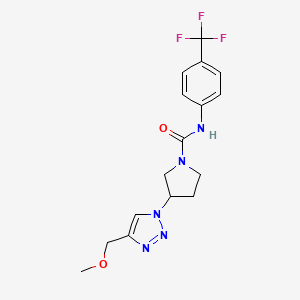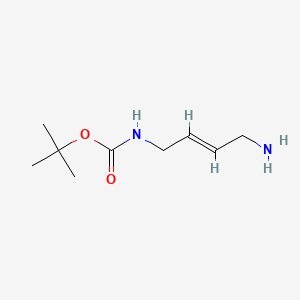
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide, also known as CFM-2, is a synthetic compound that has been widely studied for its potential use in scientific research. CFM-2 belongs to a class of compounds called benzamides, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide involves its interaction with ion channels, specifically TRPA1 and P2X7. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to selectively activate TRPA1, leading to an influx of calcium ions into cells. This influx of calcium ions can trigger a variety of downstream signaling pathways. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been shown to inhibit the function of the P2X7 receptor, which is involved in the immune response.
Effets Biochimiques Et Physiologiques
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to have anti-inflammatory effects. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is its selectivity for TRPA1 and P2X7. This selectivity allows researchers to study the function of these ion channels without affecting other channels. However, one limitation of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is its potential toxicity. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to be toxic to some cell types at high concentrations.
Orientations Futures
There are several potential future directions for research involving 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide. One area of interest is the development of new compounds based on the structure of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide that have improved selectivity and reduced toxicity. Another area of interest is the use of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide in animal models of pain and inflammation to further study its potential therapeutic effects. Finally, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide could be used as a tool for studying the function of other ion channels and receptors.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide involves a series of chemical reactions starting with 4-fluoro-3-nitrobenzoic acid. The nitro group is reduced to an amino group, and the resulting compound is chlorinated to produce 2-chloro-4-fluoro-5-methylbenzamide. The cyano group is then added to the amide nitrogen, resulting in the final compound, 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide.
Applications De Recherche Scientifique
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to have a variety of potential applications in scientific research. One of its most promising uses is as a tool for studying the function of the TRPA1 ion channel. TRPA1 is a protein that is involved in pain sensation, and 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has been shown to selectively activate this channel. 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has also been studied for its potential use as a tool for studying the function of other ion channels, such as the P2X7 receptor.
Propriétés
IUPAC Name |
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-4-7(8(11)5-9(6)12)10(15)14-3-2-13/h4-5H,3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYNIKAWCFVREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)



![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)